1-Butyl-3-methylpyridinium hexafluorophosphate
Overview
Description
1-Butyl-3-methylpyridinium hexafluorophosphate is an ionic liquid with the molecular formula C₁₀H₁₆F₆NP and a molecular weight of 295.21 g/mol . It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various organic solvents . This compound is widely used in various scientific and industrial applications due to its versatility and stability.
Mechanism of Action
Target of Action
It’s known to be an effective solvent for transition-metal-catalyzed reactions .
Mode of Action
The compound interacts with its targets primarily through its role as a solvent. It facilitates various synthetic and catalytic transformations
Biochemical Pathways
It’s known to be involved in reactions such as ring-closing metathesis of diene and enyne substrates .
Pharmacokinetics
Its hydrophobic nature and lack of vapor pressure suggest that it may have unique bioavailability characteristics .
Result of Action
The molecular and cellular effects of 1-Butyl-3-methylpyridinium hexafluorophosphate’s action are largely dependent on the specific reactions it’s involved in. For instance, in the case of the denitration of the primary O−NO 2 group, it results in the formation of a C=O bond and the release of NO 2 gas .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s a hydrophobic and non-water-soluble ionic liquid , suggesting that its action may be influenced by the presence or absence of water. It’s known to very slowly decompose in the presence of water .
Preparation Methods
1-Butyl-3-methylpyridinium hexafluorophosphate can be synthesized through a two-step process. The first step involves the alkylation of 3-methylpyridine with 1-chlorobutane to form 1-butyl-3-methylpyridinium chloride. In the second step, the chloride salt is metathesized with potassium hexafluorophosphate to yield this compound . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture interference.
Chemical Reactions Analysis
1-Butyl-3-methylpyridinium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexafluorophosphate anion can be replaced by other nucleophiles.
Common reagents used in these reactions include potassium hexafluorophosphate, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-3-methylpyridinium hexafluorophosphate has a wide range of applications in scientific research, including:
Biology: The compound is used in the extraction and purification of biomolecules due to its unique solubility properties.
Medicine: It is being explored for its potential use in drug delivery systems and as a medium for pharmaceutical reactions.
Comparison with Similar Compounds
1-Butyl-3-methylpyridinium hexafluorophosphate can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium hexafluorophosphate: This compound has similar properties but is based on an imidazolium cation instead of a pyridinium cation.
1-Butyl-3-methylpyridinium tetrafluoroborate: This compound has a different anion (tetrafluoroborate) but similar cationic structure.
The uniqueness of this compound lies in its specific combination of cation and anion, which imparts distinct properties and reactivity compared to other ionic liquids.
Properties
IUPAC Name |
1-butyl-3-methylpyridin-1-ium;hexafluorophosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.F6P/c1-3-4-7-11-8-5-6-10(2)9-11;1-7(2,3,4,5)6/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZKQHMUEBPODI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C.F[P-](F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6NP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049360 | |
Record name | 1-Butyl-3-methylpyridinium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845835-03-2 | |
Record name | 1-Butyl-3-methylpyridinium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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